A Senior Application Scientist's Guide to 5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Properties, Reactivity, and Synthetic Applications
A Senior Application Scientist's Guide to 5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Properties, Reactivity, and Synthetic Applications
Authored for Researchers, Scientists, and Professionals in Drug Development
Introduction: Unveiling a Versatile Heterocyclic Building Block
5-Bromo-6-methyl-3-pyridinecarboxaldehyde stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature—a pyridine core, a reactive aldehyde, and a synthetically versatile bromine atom—renders it a highly valuable scaffold for constructing complex molecular architectures. The strategic placement of these groups allows for sequential, regioselective modifications, providing chemists with precise control over the final product.
This guide offers an in-depth exploration of the chemical and physical properties of this compound. It moves beyond a simple recitation of data to provide insights into its reactivity, offering field-proven perspectives on its application in synthesis. We will delve into its spectroscopic signature, predictable reaction pathways, and provide a validated protocol for its use in one of the most powerful cross-coupling reactions, all grounded in authoritative references.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of successful experimental design. The physical and spectroscopic data for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 342390-13-4 | N/A |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Solid (Predicted) | [1][2] |
| Melting Point | 54 - 58 °C | [2] |
| Boiling Point | ~266 - 267 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |[1] |
Spectroscopic Insights: A Map to the Molecule
The spectroscopic data provides unambiguous confirmation of the compound's structure. While raw spectra are lot-specific, the expected signals are highly predictable.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a highly deshielded singlet, ~10.0 ppm), two aromatic protons on the pyridine ring (two singlets or doublets in the aromatic region, ~7.5-8.5 ppm), and a singlet for the methyl group protons (~2.5 ppm). The exact chemical shifts are solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal seven distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm). The five aromatic carbons (including the two bearing the bromo and methyl substituents) will appear in the ~120-160 ppm range, and the methyl carbon will be the most upfield signal (~20-25 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching frequencies for the aromatic ring and methyl group will appear around 2900-3100 cm⁻¹ , and C=N/C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
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MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Chemical Reactivity and Synthetic Potential
The true value of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde lies in its versatile reactivity, which allows for a wide range of chemical transformations. The molecule can be conceptualized as having three distinct reactive centers.
The Aldehyde Group: A Gateway to Diverse Functionalities
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This enables a host of classical organic reactions:
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Reductive Amination: A cornerstone of medicinal chemistry for installing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine.
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Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a reliable method for carbon-carbon bond formation and the introduction of vinyl groups.
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Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄).
The Carbon-Bromine Bond: The Key to Cross-Coupling
The bromine atom on the pyridine ring is strategically positioned for transition-metal-catalyzed cross-coupling reactions. This is arguably the most powerful feature of the molecule for building molecular complexity.[2]
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Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) replaces the bromine atom with an aryl, heteroaryl, or alkyl group. This is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds.
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Sonogashira Coupling: Enables the formation of a carbon-carbon bond with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in synthesizing substituted alkynes.
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Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond, allowing for the direct installation of primary or secondary amines at the bromine position.
The interplay between these reactive sites allows for a planned synthetic sequence. For instance, a Suzuki coupling can be performed first to build a biaryl scaffold, followed by a reductive amination on the aldehyde to introduce a side chain.
Caption: Reactivity map of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This section provides a trusted, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 5-Aryl-6-methyl-3-pyridinecarboxaldehyde from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde and an arylboronic acid.
Materials and Reagents:
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5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq)
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Arylboronic Acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Causality: The Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity and achieving a high yield.
-
-
Reagent Addition: To the flask, add 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, the arylboronic acid, and potassium carbonate.
-
Causality: The solid reagents are added first to ensure they are under the inert atmosphere before the solvent is introduced.
-
-
Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst. Immediately reseal the flask and resume the inert gas flow.
-
Causality: The catalyst is added last to minimize its exposure to the atmosphere.
-
-
Solvent Addition: Add 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Causality: Dioxane is an excellent solvent for the organic reagents. Water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is crucial to determine the point of completion and avoid side-product formation from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Causality: This is a standard aqueous work-up. Ethyl acetate extracts the desired organic product, while the aqueous layer removes the inorganic salts (like K₂CO₃ and boronic acid byproducts).
-
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
-
Causality: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the target compound from unreacted starting material, catalyst residues, and other impurities, yielding the pure product.
-
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
5-Bromo-6-methyl-3-pyridinecarboxaldehyde is an important intermediate in the synthesis of biologically active compounds and functional materials.[2] Its structure is found within patented molecules investigated for a range of therapeutic areas. The pyridine core is a well-known privileged scaffold in medicinal chemistry, capable of forming hydrogen bonds and participating in pi-stacking interactions with biological targets.
Its utility extends to materials science, where it can serve as a foundational element for creating organic light-emitting diodes (OLEDs) and other materials with unique photoelectric properties.[2] The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of electronic and photophysical characteristics.
Safety and Handling
As with any laboratory chemical, proper handling is paramount.
-
Hazards: This compound may be harmful if swallowed, cause skin irritation, and potentially cause an allergic skin reaction or serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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Tianjin Heyi New Materials Technology Co., Ltd. (n.d.). Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3. Retrieved from [Link]
-
Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 6-bromo-5-methyl-pyridine-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2019). 3-Pyridinecarboxaldehyde SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl- | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 2. 6-Bromo-5-methylpyridine-3-carbaldehyde | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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